

Technical Guide: Solubility and Stability Profiling of 7-Bromo-1,2-benzothiazole

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Compound of Interest

Compound Name: 7-Bromo-1,2-benzothiazole

CAS No.: 139036-97-8

Cat. No.: B2770151

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Executive Summary

Compound: **7-Bromo-1,2-benzothiazole** (7-Bromobenzo[d]isothiazole) CAS: 139036-97-8
Molecular Formula: C₇H₄BrNS Molecular Weight: 214.08 g/mol [1]

This technical guide provides a rigorous framework for characterizing the physicochemical behavior of **7-Bromo-1,2-benzothiazole**. Unlike its 1,3-benzothiazole isomer, the 1,2-benzothiazole (benzo[d]isothiazole) scaffold contains a nitrogen-sulfur (N-S) bond within the heterocyclic ring. This structural feature dictates unique stability profiles—specifically susceptibility to nucleophilic attack and reductive ring opening—that differ significantly from standard benzothiazoles.

The 7-bromo substitution serves as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making the integrity of the carbon-bromine (C-Br) bond during storage and solution handling paramount. This guide outlines self-validating protocols for determining thermodynamic solubility and stress-testing chemical stability, tailored to the specific vulnerabilities of this scaffold.

Part 1: Physicochemical Profile & Predicted Properties

Before initiating wet-lab experiments, researchers must establish a baseline of expected properties to calibrate analytical methods (e.g., HPLC gradient strength, detector sensitivity).

Table 1: Physicochemical Baseline (Predicted vs. Typical Scaffold Data)

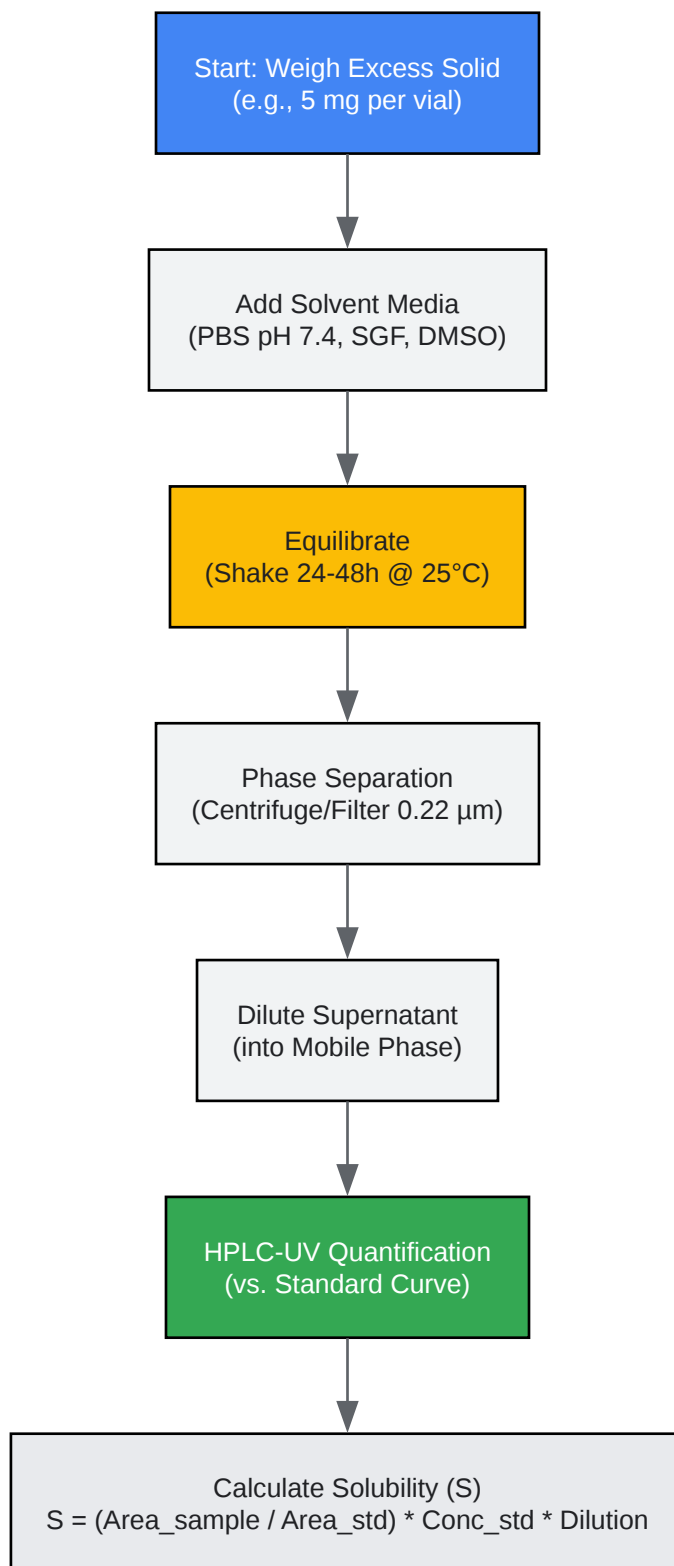
Property	Value / Range	Implications for Handling
LogP (Octanol/Water)	~2.8 – 3.2 (Predicted)	Lipophilic; requires organic co-solvents (DMSO, MeOH) for stock solutions.
Aqueous Solubility	< 0.1 mg/mL (Predicted)	Likely BCS Class II/IV behavior. pH adjustment may have limited effect due to weak basicity.
pKa (Conjugate Acid)	~ -0.5 to 1.0 (Predicted)	The nitrogen is weakly basic. Protonation requires strong acidic conditions (pH < 1).
UV Max ()	~250–300 nm	Suitable for HPLC-UV detection. Avoid extended exposure to UV without protection (dehalogenation risk).
Melting Point	> 60°C (Typical for analogs)	Solid-state stability is generally high, but check for polymorphism.

Part 2: Solubility Profiling Protocols

Accurate solubility data is the foundation of reliable biological assays. For **7-Bromo-1,2-benzothiazole**, we employ a Thermodynamic Shake-Flask Method, considered the "gold standard" over kinetic methods which often overestimate solubility due to supersaturation.

Workflow: Thermodynamic Solubility Determination

This protocol utilizes a saturation approach followed by phase separation and quantification via HPLC-UV.[2]



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Caption: Step-by-step thermodynamic solubility workflow ensuring saturation equilibrium.

Detailed Protocol

- Preparation: Weigh ~5 mg of **7-Bromo-1,2-benzothiazole** into 1.5 mL HPLC vials (triplicate).
- Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1M HCl, FaSSIF).
 - Critical Check: Ensure undissolved solid is visible.^{[3][4][5]} If the solution is clear, add more solid.
- Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours at 750 rpm.
- Filtration: Centrifuge at 14,000 rpm for 10 mins or filter through a PVDF membrane (low binding).
 - Note: Discard the first 100 µL of filtrate to account for membrane adsorption.
- Quantification: Analyze the filtrate via HPLC.
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.
 - Detection: UV at 254 nm.^[3]

Part 3: Stability Assessment & Degradation

Pathways

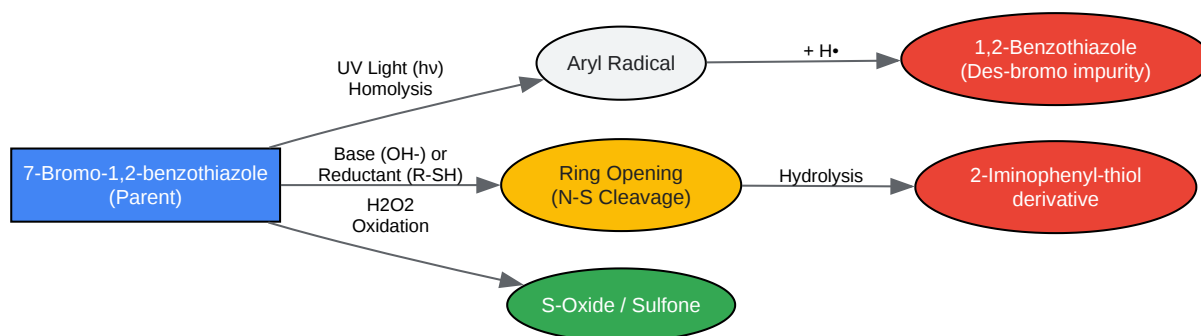
The 1,2-benzothiazole ring presents specific stability challenges distinct from the 1,3-isomer. The N-S bond is the "weak link," susceptible to cleavage by reducing agents (e.g., DTT, Glutathione) or strong nucleophiles. Additionally, the C-Br bond at position 7 is photosensitive.

Forced Degradation Stress Testing (ICH Q1A Aligned)

Stress Condition	Protocol	Mechanistic Target	Acceptance Criteria
Acid Hydrolysis	0.1 N HCl, 60°C, 24h	Protonation of N; Ring stability.	>95% Recovery
Base Hydrolysis	0.1 N NaOH, 60°C, 24h	High Risk: Nucleophilic attack on S or C3; Ring opening to 2-cyanothiophenol derivatives.	Report % Degradation
Oxidation	3% H ₂ O ₂ , RT, 24h	Oxidation of Sulfur (S-oxide formation) or N-oxidation.	>90% Recovery
Photostability	1.2M Lux hours (ICH Q1B)	High Risk: Homolytic cleavage of C-Br bond (Debromination).	Monitor des-bromo analog
Reduction	10 mM DTT or GSH, pH 7.4	Critical: Cleavage of N-S bond (mimics biological environment).	Report Half-life ()

Degradation Pathway Analysis

The following diagram illustrates the primary degradation routes. Researchers must monitor for these specific byproducts using LC-MS.



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Caption: Primary degradation pathways: Photolytic debromination and N-S bond cleavage.

Part 4: Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain compound integrity:

- **Light Protection:** Store solid and solutions in amber vials. The C-Br bond is liable to photolytic cleavage.
- **Avoid Thiols in Assay Buffers:** Do not use DTT or -mercaptoethanol in solubility or screening buffers unless testing reductive stability. These agents will cleave the isothiazole ring.
- **Stock Solutions:** Prepare in anhydrous DMSO. Store at -20°C . Avoid freeze-thaw cycles which can induce precipitation of the hydrophobic parent.
- **pH Constraints:** Avoid prolonged exposure to $\text{pH} > 10$, as base-catalyzed ring opening is a known risk for benzo[d]isothiazoles.

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